3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Overview
Description
Preparation Methods
The synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline involves several steps, typically starting with the preparation of the diazepane ring followed by the introduction of the fluoro and aniline groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Synthesis of 4-methyl-1,4-diazepane through cyclization reactions.
Step 2: Introduction of the fluoro group via electrophilic fluorination.
Step 3: Coupling of the diazepane and fluoro groups with aniline through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline can be compared with similar compounds such as:
3-Fluoro-4-[(4-methyl-1,4-diazepan-1-yl)carbonyl]aniline: This compound has a similar structure but includes a carbonyl group, which can affect its reactivity and applications.
4-Fluoroaniline: Lacks the diazepane ring, making it less complex and with different chemical properties.
4-Methyl-1,4-diazepane: Does not have the fluoro or aniline groups, leading to different reactivity and uses.
The uniqueness of this compound lies in its combination of the fluoro, diazepane, and aniline groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-5-2-6-16(8-7-15)12-4-3-10(14)9-11(12)13/h3-4,9H,2,5-8,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVMBVDQVQEWNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653856 | |
Record name | 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873537-30-5 | |
Record name | 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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